オクタカイン

説明

Octacaine, also known as Oxetacaine or Oxethazaine, is a potent local anesthetic . It is administered orally, usually in combination with an antacid, for the relief of pain associated with peptic ulcer disease or esophagitis . It is also used topically in the management of hemorrhoid pain .

Molecular Structure Analysis

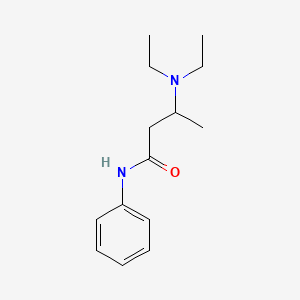

The molecular formula of Octacaine is C14H22N2O . Its average mass is 234.337 Da and its monoisotopic mass is 234.173218 Da . The InChI string representation of its structure is InChI=1S/C14H22N2O/c1-4-16 (5-2)12 (3)11-14 (17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3, (H,15,17) .

Physical And Chemical Properties Analysis

Octacaine has a density of 1.0±0.1 g/cm3, a boiling point of 383.2±25.0 °C at 760 mmHg, and a flash point of 185.6±23.2 °C . It has a molar refractivity of 72.0±0.3 cm3 and a molar volume of 229.2±3.0 cm3 . Its surface tension is 39.0±3.0 dyne/cm .

科学的研究の応用

胃腸疾患の治療

オクタカインは、胃炎、消化性潰瘍病、胸焼け、食道炎、食道裂孔ヘルニア、および食欲不振に関連する痛みを軽減するための制酸剤として使用されます . これは、逆流、慢性胃炎、および十二指腸潰瘍による嚥下困難と痛みを軽減します .

肛門疾患の対症療法

オクタカインは、肛門裂傷、痔核、直腸炎、肛門掻痒、および肛門湿疹の対症療法に使用されます . これらの状態に関連する不快感を軽減します .

心停止の管理

アンプリカインは、心停止の管理における補助療法として使用されます . これは、心肺蘇生に使用され、外部心臓マッサージと電気的除細動による循環回復の試みが失敗した場合、またはペースメーカーの使用が失敗した場合に有効です .

アレルギー反応の治療

アンプリカインは、掻痒、蕁麻疹、および血管浮腫を軽減し、胃、腸、子宮、膀胱の平滑筋を弛緩させる効果があるため、アナフィラキシーに関連する胃腸および泌尿器症状の緩和に役立つ可能性があります .

合成化学における使用

オクタカインは、合成化学において、さまざまなオキシムの合成に使用されます . オキシムは、合成化学、医薬品化学、材料科学など、いくつかの分野で非常に重要です .

作用機序

Target of Action

Octacaine, also known as Amplicaine or Oxetacaine , is a potent surface analgesic. It is primarily used as an antacid to treat conditions such as gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .

Mode of Action

Octacaine exerts its effects by inhibiting gastric acid secretion, primarily by suppressing gastrin secretion . It also has a local anesthetic effect on the gastric mucosa . The local efficacy of Octacaine has been proven to be 2000 times more potent than lignocaine and 500 times more potent than cocaine . Its anesthetic action produces the loss of sensation which can be explained by its inhibitory activity against the nerve impulses and decrease in permeability of the cell membrane .

Biochemical Pathways

It is known that octacaine conserves its unionized form at low ph levels , which may play a role in its mechanism of action.

Pharmacokinetics

It is known that octacaine is administered orally, usually in combination with an antacid, for the relief of pain associated with various gastrointestinal conditions .

Result of Action

The primary result of Octacaine’s action is the relief of pain due to conditions such as reflux, chronic gastritis, and duodenal ulcer . By inhibiting gastric acid secretion and exerting a local anesthetic effect on the gastric mucosa, Octacaine helps to alleviate the symptoms of these conditions .

Action Environment

The action of Octacaine is influenced by the pH level of the environment. Octacaine conserves its unionized form at low pH levels , which is likely to influence its efficacy and stability.

生化学分析

Biochemical Properties

Octacaine plays a significant role in biochemical reactions, primarily through its interaction with voltage-gated sodium channels. By binding to these channels, Octacaine inhibits the influx of sodium ions, thereby preventing the initiation and propagation of nerve impulses . This interaction is crucial for its anesthetic properties. Additionally, Octacaine interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

Octacaine exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Octacaine has been shown to inhibit the release of neurotransmitters by blocking sodium channels in nerve cells . This action results in the loss of sensation and pain relief. Furthermore, Octacaine affects the expression of genes involved in inflammatory responses, thereby reducing inflammation at the site of application .

Molecular Mechanism

The molecular mechanism of Octacaine involves its binding to the intracellular portion of voltage-gated sodium channels. This binding stabilizes the channel in its inactive state, preventing the influx of sodium ions and subsequent nerve impulse transmission . Octacaine’s unique chemical structure allows it to remain non-ionized in acidic environments, enhancing its ability to penetrate cell membranes and exert its effects . Additionally, Octacaine may interact with other biomolecules, such as phospholipids in the cell membrane, further contributing to its anesthetic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octacaine have been observed to change over time. Octacaine is relatively stable under physiological conditions, but it can degrade over extended periods . Studies have shown that Octacaine maintains its anesthetic properties for several hours after application, with a gradual decline in efficacy as it is metabolized and cleared from the system . Long-term exposure to Octacaine in in vitro studies has indicated potential cytotoxic effects, highlighting the importance of controlled usage .

Dosage Effects in Animal Models

The effects of Octacaine vary with different dosages in animal models. At low doses, Octacaine effectively provides localized anesthesia without significant adverse effects . At higher doses, Octacaine can induce systemic toxicity, manifesting as cardiovascular and central nervous system disturbances . Threshold effects have been observed, where a minimal effective dose produces the desired anesthetic effect, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

Octacaine is metabolized primarily in the liver through oxidative N-dealkylation and hydrolysis . The major enzymes involved in its metabolism are cytochrome P450 enzymes, which convert Octacaine into its primary metabolites . These metabolites are then further processed and excreted via the kidneys . The metabolic pathways of Octacaine are crucial for its clearance from the body and the termination of its anesthetic effects .

Transport and Distribution

Within cells and tissues, Octacaine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its movement across cell membranes . Octacaine’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as nerve membranes, enhancing its anesthetic efficacy . The distribution of Octacaine within the body is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Octacaine’s subcellular localization is primarily within the cell membrane, where it exerts its anesthetic effects . It may also localize to intracellular compartments, such as the endoplasmic reticulum, where it can interact with specific proteins and enzymes . The targeting of Octacaine to these subcellular sites is facilitated by its chemical structure and lipophilicity . Post-translational modifications and targeting signals may also play a role in directing Octacaine to specific cellular compartments .

特性

IUPAC Name |

3-(diethylamino)-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOURKRGAFKVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864454 | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13912-77-1 | |

| Record name | Octacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BZF8S8IL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

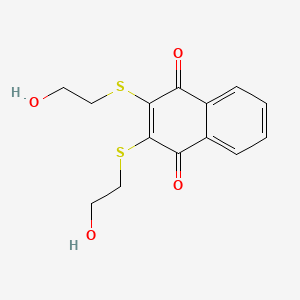

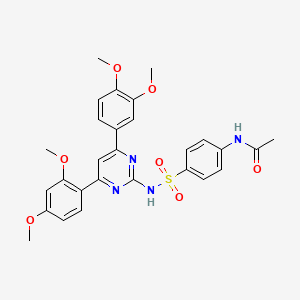

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relative potency of Octacaine compared to other local anesthetics?

A1: [] Octacaine demonstrates high Relative Rating Indices across various types of anesthesia, including infiltration, localized block, corneal, and mucous surface anesthesia. In a study comparing nine local anesthetics, its LD50 (a measure of systemic toxicity) administered intraperitoneally in mice was found to be lower than procaine, metycaine, monocaine, naphthocaine, butacaine, cocaine, but higher than pontocaine and nupercaine. This suggests that while potent, it may have a lower margin of safety compared to pontocaine and nupercaine. Further research is needed to fully characterize its safety profile.

Q2: Are there any unique applications for Octacaine suggested by the research?

A2: [] The study highlights Octacaine and Naphthocaine as particularly promising candidates for further clinical investigation due to their high Relative Rating Indices across various anesthesia types. This suggests that these two anesthetics, including Octacaine, might offer advantages in broader clinical applications compared to other local anesthetics studied.

Q3: How does the structure of Octacaine contribute to its stability in formulations?

A3: [] While the provided abstracts don't directly discuss Octacaine's stability within specific formulations, one study describes the formation of stable salt clusters with dibasic acid anions using various local anesthetics, including Octacaine. This suggests that formulating Octacaine as a salt cluster with specific anions could enhance its stability during storage and potentially improve its shelf life.

Q4: What research has been done on the toxicity of Octacaine?

A4: [] One of the provided research articles specifically focuses on "The Experimental Toxicity and Effectiveness of Octacaine as a Local Anesthetic Agent." Unfortunately, the abstract doesn't provide detailed results. This highlights the need for access to the full research paper to understand the specific findings regarding Octacaine's toxicity profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)